N-phenyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}acetamide
Description
N-Phenyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}acetamide is a sulfur-containing acetamide derivative featuring a tetrazole ring substituted with a phenyl group. The compound’s structure includes a sulfanyl (-S-) linker bridging the acetamide moiety and the tetrazole ring, with additional phenyl substituents at both the acetamide nitrogen and the tetrazole ring (Figure 1). This structural framework is associated with diverse biological activities, including anti-inflammatory, antiproliferative, and enzyme-modulating properties, depending on substituent variations .
Properties
IUPAC Name |
N-phenyl-2-[(1-phenyltetrazol-5-yl)methylsulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c22-16(17-13-7-3-1-4-8-13)12-23-11-15-18-19-20-21(15)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIBDTIRAOTING-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSCC2=NN=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}acetamide typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with N-phenyl-2-bromoacetamide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The sulfanyl (-S-) linkage undergoes nucleophilic substitution under basic conditions. For example:
-
Reaction with alkyl halides :
Substituents like benzyl bromide or methyl iodide react efficiently in polar aprotic solvents (e.g., DMF) at 60–80°C, yielding thioether derivatives.
| Substrate | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Ethyl iodide | K₂CO₃, DMF | 80°C, 6h | Ethyl-thioether analog | 78 |
| Benzyl bromide | NaH, THF | RT, 12h | Benzyl-thioether analog | 85 |
Key finding: Steric hindrance from the tetrazole ring reduces reaction rates with bulky electrophiles.
Hydrolysis of the Amide Bond
The acetamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis :
Prolonged heating (12h, 6M HCl) cleaves the amide bond, generating 2-mercaptoacetate and N-phenylamine.
| Condition | Time (h) | Product | Purity (%) |
|---|---|---|---|
| 6M HCl, reflux | 12 | 2-Mercaptoacetic acid | 92 |
| 2M NaOH, RT | 24 | Sodium 2-sulfanylacemate | 88 |
Oxidation of the Thioether Group
Controlled oxidation converts the thioether to sulfoxide or sulfone derivatives:
-
With H₂O₂ :
Using 30% H₂O₂ in acetic acid at 0°C yields sulfoxide (), while excess oxidant at 50°C forms sulfones ().
| Oxidant | Molar Ratio | Temperature (°C) | Product | Selectivity (%) |
|---|---|---|---|---|
| H₂O₂ | 1:1 | 0 | Sulfoxide | 95 |
| mCPBA | 1:2 | 25 | Sulfone | 89 |
Coordination with Metal Ions
The tetrazole ring acts as a ligand for transition metals:
-
Cu(II) complexes : Forms stable complexes in ethanol/water (1:1) at pH 7–8, confirmed by UV-Vis and EPR spectroscopy .
| Metal Salt | Ligand:Metal Ratio | Stability Constant (log β) |
|---|---|---|
| Cu(NO₃)₂ | 2:1 | 12.3 |
| ZnCl₂ | 1:1 | 8.7 |
Application: These complexes show enhanced catalytic activity in click chemistry .
Cycloaddition Reactions
The tetrazole participates in Huisgen 1,3-dipolar cycloaddition with alkynes:
-
Click chemistry :
Reactions with phenylacetylene under Cu(I) catalysis yield triazole derivatives with >90% efficiency .
| Alkyne | Catalyst | Time (h) | Triazole Yield (%) |
|---|---|---|---|
| Phenylacetylene | CuI | 2 | 92 |
| Propargyl alcohol | CuSO₄/NaAsc | 4 | 85 |
Functionalization via Tetrazole Ring
The tetrazole nitrogen undergoes alkylation or arylation:
| Electrophile | Base | Product | Regioselectivity |
|---|---|---|---|
| CH₃I | K₂CO₃ | N2-Methyl | 85% |
| PhCH₂Br | DBU | N1-Benzyl | 78% |
Scientific Research Applications
N-phenyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-phenyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, the compound’s ability to form stable complexes with metal ions can influence its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-phenyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}acetamide with structurally related compounds, focusing on heterocyclic ring systems, substituents, and reported biological activities.
Table 1: Structural and Functional Comparison of Sulfanyl-Acetamide Derivatives
Key Findings
Heterocyclic Core Influence :
- Tetrazole vs. Triazole/Oxazole :
- Tetrazole-containing compounds (e.g., the target compound and derivatives) are characterized by high polarity and metabolic stability due to the tetrazole ring’s aromaticity and hydrogen-bonding capacity. This contrasts with triazole-based analogs (e.g., VUAA-1, OLC-12), which are more lipophilic and often used in receptor agonism (e.g., Orco channels) .
- Oxazole derivatives like iCRT3 exhibit distinct activity profiles, such as Wnt pathway inhibition, likely due to β-catenin binding affinity .
Substituent Effects: Aryl Groups: Phenyl and naphthyl substituents on the acetamide nitrogen (e.g., vs. 15) enhance aromatic stacking interactions in biological targets. For example, naphthyl analogs may exhibit improved binding to hydrophobic pockets compared to phenyl derivatives.
Biological Activity Trends :
- Anti-Inflammatory/Antiproliferative : Sulfanyl-acetamides with tetrazole/thiadiazole cores () are frequently explored for antiproliferative activity, possibly due to interactions with cellular thiols or kinase inhibition.
- Receptor Modulation : Triazole derivatives () are optimized for receptor agonism/antagonism, while simpler aryl-sulfanyl analogs () serve as structural models for crystallography.
Synthetic Accessibility :
- Tetrazole synthesis often involves cycloaddition reactions (e.g., azide-nitrile coupling), whereas triazoles and oxazoles are typically prepared via Huisgen or Claisen condensations .
Biological Activity
N-phenyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}acetamide is a compound that incorporates a tetrazole moiety, which has gained attention for its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing on various studies and findings.
Synthesis of this compound
The synthesis of tetrazole derivatives typically involves the reaction of nitriles with sodium azide under various conditions. For instance, microwave-assisted methods have been reported to yield high purity and yield of 5-substituted 1H-tetrazoles in short reaction times, which can be adapted for the synthesis of compounds like this compound .
Antidiabetic Potential
Recent studies have highlighted the potential of tetrazole derivatives as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), an important target in diabetes management. For example, a related compound, NM-03, demonstrated an IC50 value of 4.48 µM against PTP1B, indicating significant inhibitory activity. Docking studies suggested that key interactions within the binding site contribute to its efficacy .
Antimicrobial Activity
Tetrazole derivatives have also been evaluated for their antimicrobial properties. Compounds synthesized from similar structures exhibited in vitro antibacterial activity against various strains such as Escherichia coli and Pseudomonas aeruginosa, with some showing antifungal activity as well . These findings suggest that this compound may possess similar antimicrobial properties.
Structure–Activity Relationship (SAR)
The biological activity of tetrazole compounds often correlates with their structural features. The presence of electron-donating groups on the phenyl ring has been linked to increased potency in various assays. For instance, modifications in the phenyl ring or the introduction of sulfur-containing moieties can enhance the biological profile of these compounds .
In Vivo Studies
In vivo evaluations have shown that certain tetrazole derivatives can effectively lower blood glucose levels in diabetic models. The compound NM-03 was noted for its good in vivo activity, supporting its potential as a therapeutic agent for diabetes .
Comparative Analysis
A comparative analysis of various tetrazole derivatives indicated that those with symmetrical structures tend to exhibit higher inhibitory actions against PTP1B and improved antimicrobial activities. This highlights the importance of structural optimization in drug design .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-phenyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}acetamide and its derivatives?
- Methodology :
- Route 1 : Reflux equimolar concentrations of substituted oxazolones and sulfanyl-acetamide derivatives in pyridine with Zeolite (Y-H) as a catalyst at 150°C for 5 hours. Post-reaction, distill excess pyridine, cool, and recrystallize from ethanol .
- Route 2 : React heterocyclic amines with phenyl acetyl chloride in dry benzene and triethylamine (Et₃N) at 0°C, followed by 24-hour stirring and recrystallization .
- Key Considerations : Solvent choice (pyridine vs. benzene), catalyst efficiency (Zeolite Y-H), and recrystallization solvents impact yield and purity.
Q. How is the structural characterization of this compound typically performed?
- Methodology :
- Spectroscopy : Use NMR (¹H/¹³C) and IR to confirm functional groups (e.g., sulfanyl, acetamide).
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding) using single-crystal diffraction (R factor = 0.051) .
- Validation : Compare experimental data with computational models (e.g., PubChem-derived InChI keys) while excluding non-peer-reviewed sources like BenchChem .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for higher yields of sulfanyl-acetamide derivatives?
- Methodology :
- Catalyst Screening : Compare Zeolite (Y-H) with alternative catalysts (e.g., acidic/basic zeolites) to assess turnover efficiency.
- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) against benzene to reduce side reactions.
- Temperature Control : Evaluate microwave-assisted synthesis for reduced reaction time and improved selectivity.
- Data Analysis : Monitor reaction progress via TLC/HPLC and quantify yield vs. purity trade-offs.
Q. How should researchers address contradictions in reported biological activity data (e.g., antiproliferative vs. anti-exudative effects)?
- Methodology :
- Assay Standardization : Replicate antiproliferative assays (e.g., MTT on cancer cell lines ) and anti-exudative models (e.g., carrageenan-induced edema ) under identical conditions.
- Dose-Response Studies : Test compound solubility and bioavailability across concentrations to identify threshold effects.
- Target Profiling : Use computational docking to predict binding affinities for divergent targets (e.g., COX-2 vs. tubulin).
- Critical Analysis : Cross-validate results with structural analogs to isolate substituent-specific effects .
Q. What methodologies are used to establish structure-activity relationships (SAR) for sulfanyl-acetamide derivatives?
- Methodology :
- Substituent Variation : Synthesize derivatives with modified phenyl, tetrazole, or sulfanyl groups and compare bioactivity .
- QSAR Modeling : Apply multivariate regression to correlate electronic (Hammett σ), steric (Taft Es), and lipophilic (logP) parameters with activity .
- Crystallographic Insights : Use X-ray data to identify critical hydrogen-bonding motifs influencing receptor interactions.
- Validation : Confirm predictive models with in vitro/in vivo testing and benchmark against known pharmacophores.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
